4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4th position, a sec-butyl group at the 1st position, and an isopropoxymethyl group at the 5th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The choice of diketone and reaction conditions can vary, but common conditions include refluxing in ethanol or another suitable solvent.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the sec-Butyl Group: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Isopropoxymethyl Group: The isopropoxymethyl group can be introduced through etherification reactions using isopropyl alcohol and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis Reactions: The isopropoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrazole derivative.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Hydrolysis Reactions: Acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), water as solvent.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation Reactions: Oxidized pyrazole derivatives.
Reduction Reactions: Reduced pyrazole derivatives.
Hydrolysis Reactions: Alcohols and pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features, such as the bromine atom and the isopropoxymethyl group, can influence its binding affinity and specificity for these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-sec-butyl-5-methyl-1H-pyrazole: Similar structure but lacks the isopropoxymethyl group.
4-Bromo-1-sec-butyl-5-ethyl-1H-pyrazole: Similar structure but has an ethyl group instead of the isopropoxymethyl group.
4-Bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole: Similar structure but has a methoxymethyl group instead of the isopropoxymethyl group.
Uniqueness
4-Bromo-1-sec-butyl-5-(isopropoxymethyl)-1H-pyrazole is unique due to the presence of the isopropoxymethyl group, which can influence its chemical reactivity, biological activity, and potential applications. This structural feature distinguishes it from other similar compounds and can provide specific advantages in certain contexts.
Properties
IUPAC Name |
4-bromo-1-butan-2-yl-5-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-5-9(4)14-11(7-15-8(2)3)10(12)6-13-14/h6,8-9H,5,7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAJIGLPMDBEPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)COC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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